molecular formula C17H14N2O4 B12880584 Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)- CAS No. 61472-32-0

Quinoline, 6,8-dimethoxy-2-(2-nitrophenyl)-

Katalognummer: B12880584
CAS-Nummer: 61472-32-0
Molekulargewicht: 310.30 g/mol
InChI-Schlüssel: QPPUCHXNFBODET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-dimethoxy-2-(2-nitrophenyl)quinoline: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with methoxy groups at positions 6 and 8, and a nitrophenyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Wissenschaftliche Forschungsanwendungen

6,8-dimethoxy-2-(2-nitrophenyl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and its potential as a pharmacological agent.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives, aiding in the design of new compounds with improved biological activities.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6,8-dimethoxy-2-(2-nitrophenyl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit certain kinases or enzymes involved in cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6,8-dimethoxy-2-(2-nitrophenyl)quinoline is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .

Eigenschaften

CAS-Nummer

61472-32-0

Molekularformel

C17H14N2O4

Molekulargewicht

310.30 g/mol

IUPAC-Name

6,8-dimethoxy-2-(2-nitrophenyl)quinoline

InChI

InChI=1S/C17H14N2O4/c1-22-12-9-11-7-8-14(18-17(11)16(10-12)23-2)13-5-3-4-6-15(13)19(20)21/h3-10H,1-2H3

InChI-Schlüssel

QPPUCHXNFBODET-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.